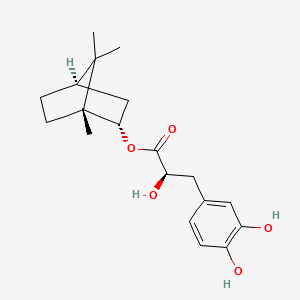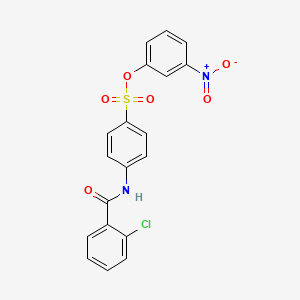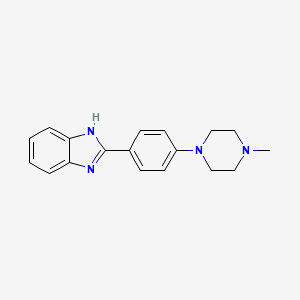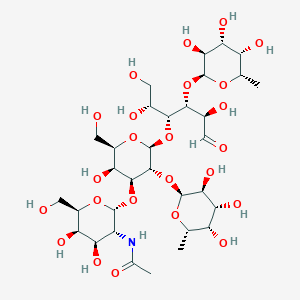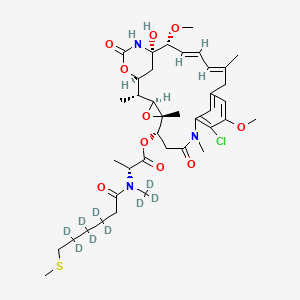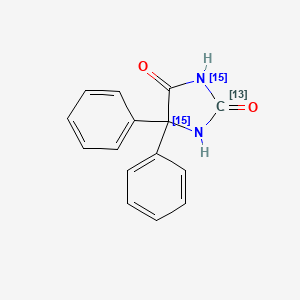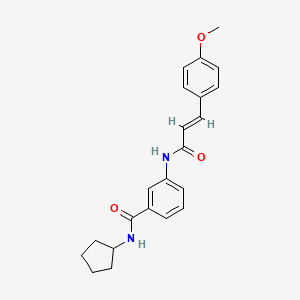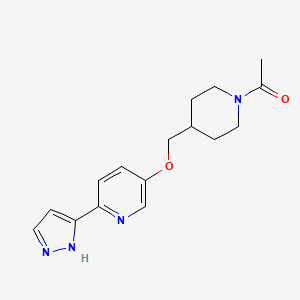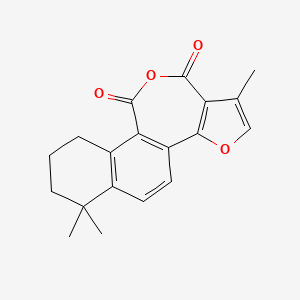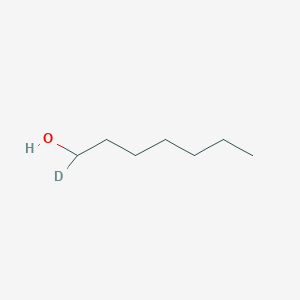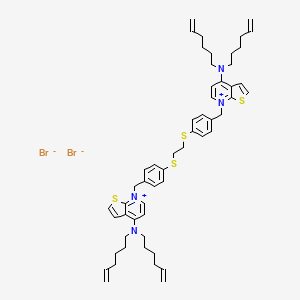
ChoK|A inhibitor-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ChoK|A inhibitor-4 is a bioisosteric agent that effectively inhibits human choline kinase alpha 1 (ChoKα1). Choline kinase alpha is a critical enzyme in the synthesis of phosphatidylcholine, a major structural component of eukaryotic cell membranes. Overexpression of ChoKα1 has been linked to various cancers, making it a significant target for anticancer therapies .
Preparation Methods
The synthesis of ChoK|A inhibitor-4 involves the development of symmetrical biscationic compounds. These compounds are designed to interact with the choline-binding site of ChoKα1. The synthetic route typically involves the use of bis-pyridinium or bis-quinolinium structures, which are connected by an aliphatic spacer . The reaction conditions often require the presence of ATP and magnesium to facilitate the phosphorylation of choline . Industrial production methods may involve high-yield synthesis techniques such as the autoclave method .
Chemical Reactions Analysis
ChoK|A inhibitor-4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophilic or electrophilic reagents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophilic reagents like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
ChoK|A inhibitor-4 has a wide range of scientific research applications, including:
Chemistry: It is used to study the biochemical pathways involving choline kinase and phosphatidylcholine synthesis.
Biology: It helps in understanding the role of choline kinase in cell membrane formation and function.
Mechanism of Action
ChoK|A inhibitor-4 exerts its effects by competitively inhibiting the activity of choline kinase alpha 1. It binds to the choline-binding site of the enzyme, preventing the phosphorylation of choline to phosphocholine. This inhibition disrupts the synthesis of phosphatidylcholine, leading to the accumulation of choline and a decrease in cell membrane formation. The molecular targets involved include the choline-binding site and the ATP-binding pocket of ChoKα1 .
Comparison with Similar Compounds
ChoK|A inhibitor-4 is unique compared to other similar compounds due to its high specificity and potency in inhibiting ChoKα1. Similar compounds include:
MN58b: Another potent ChoKα1 inhibitor with a similar mechanism of action.
RSM-932A: A ChoKα1 inhibitor that has shown efficacy in both in vitro and in vivo studies.
Bis-pyridinium and bis-quinolinium compounds: These compounds also inhibit ChoKα1 but may have different binding affinities and specificities.
This compound stands out due to its bioisosteric properties and its potential for use in precision medicine strategies for cancer treatment .
Properties
Molecular Formula |
C54H68Br2N4S4 |
|---|---|
Molecular Weight |
1061.2 g/mol |
IUPAC Name |
7-[[4-[2-[4-[[4-[bis(hex-5-enyl)amino]thieno[2,3-b]pyridin-7-ium-7-yl]methyl]phenyl]sulfanylethylsulfanyl]phenyl]methyl]-N,N-bis(hex-5-enyl)thieno[2,3-b]pyridin-7-ium-4-amine;dibromide |
InChI |
InChI=1S/C54H68N4S4.2BrH/c1-5-9-13-17-33-55(34-18-14-10-6-2)51-29-37-57(53-49(51)31-39-61-53)43-45-21-25-47(26-22-45)59-41-42-60-48-27-23-46(24-28-48)44-58-38-30-52(50-32-40-62-54(50)58)56(35-19-15-11-7-3)36-20-16-12-8-4;;/h5-8,21-32,37-40H,1-4,9-20,33-36,41-44H2;2*1H/q+2;;/p-2 |
InChI Key |
ZGEKHSBRDFHTOQ-UHFFFAOYSA-L |
Canonical SMILES |
C=CCCCCN(CCCCC=C)C1=C2C=CSC2=[N+](C=C1)CC3=CC=C(C=C3)SCCSC4=CC=C(C=C4)C[N+]5=C6C(=C(C=C5)N(CCCCC=C)CCCCC=C)C=CS6.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12404465.png)
